dimethyl 2-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamido)terephthalate

Description

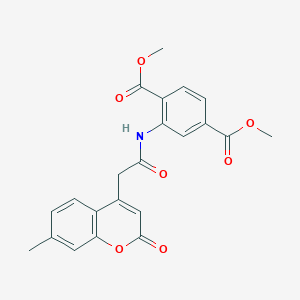

Dimethyl 2-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamido)terephthalate is a synthetic organic compound featuring a coumarin core (7-methyl-2-oxo-2H-chromen-4-yl) linked via an acetamido group to a dimethyl terephthalate ester framework. The coumarin moiety, a bicyclic structure with a lactone ring, is substituted with a methyl group at position 7, which may influence electronic properties and biological interactions.

Properties

IUPAC Name |

dimethyl 2-[[2-(7-methyl-2-oxochromen-4-yl)acetyl]amino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO7/c1-12-4-6-15-14(11-20(25)30-18(15)8-12)10-19(24)23-17-9-13(21(26)28-2)5-7-16(17)22(27)29-3/h4-9,11H,10H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWZKENJPSSNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound “dimethyl 2-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamido)terephthalate” are currently unknown. This compound is a derivative of coumarin

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, interaction with cell receptors, or disruption of cell membrane integrity.

Biochemical Pathways

Coumarin derivatives are known to affect various biochemical pathways, including those involved in inflammation, coagulation, and cellular signaling.

Pharmacokinetics

Coumarin derivatives are generally known to be well-absorbed, widely distributed in the body, metabolized primarily in the liver, and excreted in urine.

Result of Action

Coumarin derivatives are known to have various effects, including anti-inflammatory, anticoagulant, and anticancer activities.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and interaction with its targets.

Biological Activity

Dimethyl 2-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamido)terephthalate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C18H20N2O5

- Molecular Weight : 348.36 g/mol

- CAS Number : Not specified in the sources.

The compound features a chromenone moiety, which is often associated with various biological activities, including antioxidant and anti-inflammatory effects.

Antioxidant Activity

Research indicates that compounds with similar chromenone structures exhibit significant antioxidant properties. These properties are primarily attributed to the ability of the chromenone ring to scavenge free radicals. For instance, studies have shown that derivatives of coumarin can effectively inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.

Anticancer Potential

There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

Case Studies

- Breast Cancer Cell Lines : In vitro studies on breast cancer cell lines (e.g., MCF-7) have demonstrated that this compound can inhibit cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.

- Liver Cancer Studies : Another study indicated that similar compounds could suppress tumor growth in liver cancer models by inducing cell cycle arrest and apoptosis.

Anti-inflammatory Effects

Compounds related to this structure have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This action may be beneficial in treating chronic inflammatory diseases.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of chromenone derivatives. These compounds have displayed activity against various bacterial strains, making them candidates for further development as antimicrobial agents.

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Cytokine inhibition | |

| Antimicrobial | Inhibition of bacterial growth |

Detailed Research Findings

- Antioxidant Studies : A study demonstrated that derivatives showed up to 80% inhibition of lipid peroxidation at concentrations as low as 10 µM.

- Apoptosis Induction : In MCF-7 cells, treatment with this compound resulted in a significant increase in caspase activity, indicating the activation of apoptotic pathways.

- Inflammation Reduction : In models of chronic inflammation, administration led to a reduction in TNF-alpha levels by approximately 50%.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives related to dimethyl 2-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamido)terephthalate. Research indicates that compounds containing the coumarin structure exhibit promising activity against various cancer cell lines. For instance, derivatives synthesized from 7-hydroxy-4-methylcoumarin have shown efficacy against A549 (lung cancer) and A375 (melanoma) cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of apoptotic proteins and cell cycle regulators .

Anti-inflammatory Properties

Coumarin derivatives have also been investigated for their anti-inflammatory effects. The presence of the acetamido group enhances the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Studies have demonstrated that these compounds can reduce inflammation markers in vitro, suggesting a potential therapeutic application in conditions such as arthritis and other inflammatory disorders .

Material Science

Polymer Synthesis

this compound can be utilized in synthesizing polymers with enhanced properties. Its structure allows for incorporation into polyesters and other polymeric materials, potentially improving mechanical strength and thermal stability. The modification of polymer matrices with this compound may lead to materials with unique optical and thermal characteristics, suitable for applications in packaging and coatings .

Nanocomposites

The compound can also serve as a functional additive in nanocomposites. By integrating it into nanostructured materials, researchers aim to develop composites with improved barrier properties and mechanical performance. This application is particularly relevant in food packaging technology, where enhanced material properties can lead to better preservation of food products .

Analytical Chemistry

Chromatographic Applications

this compound has been explored as a potential standard or reference compound in chromatographic analyses due to its distinct spectral properties. Its unique chemical structure allows for effective separation and identification in complex mixtures, making it valuable for analytical purposes in both research and quality control settings .

Case Studies

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s two methyl ester groups and acetamide functional group undergo hydrolysis under specific conditions:

Acid-Catalyzed Ester Hydrolysis

-

Products : Terephthalic acid derivatives with free carboxylic acids.

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

textRCOOR' + H₂O → RCOOH + R'OH (under acidic conditions)

Base-Catalyzed Ester Hydrolysis (Saponification)

-

Products : Sodium/potassium terephthalate salts.

-

Kinetics : Second-order kinetics, with rate dependence on hydroxide ion concentration .

Amide Hydrolysis

-

Conditions : Prolonged heating (6–12 hours) in 6 M HCl or 40% NaOH at 100°C .

-

Products : 2-(7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid and terephthalic acid derivatives.

-

Selectivity : Amide hydrolysis occurs significantly slower than ester hydrolysis under similar conditions .

Transesterification

The methyl esters can undergo alcohol exchange reactions:

-

Conditions : Excess alcohol (e.g., ethanol, methanol) with H₂SO₄ or TsOH as a catalyst, reflux .

-

Products : Corresponding ethyl or propyl esters.

Coumarin Ring Reactivity

The 7-methyl-2-oxo-2H-chromen-4-yl group exhibits characteristic coumarin reactivity:

Photochemical Reactions

-

UV-Induced Dimerization : Forms cyclobutane-linked dimers under UV light (λ = 254–365 nm).

-

Applications : Potential for designing photoresponsive materials.

Nucleophilic Attack at the Lactone Ring

-

Conditions : Strong bases (e.g., NaOH) hydrolyze the lactone to form coumarinic acid salts .

-

Reversibility : Acidification regenerates the lactone structure.

Functional Group Interactions

The terephthalate backbone influences steric and electronic effects:

Synthetic Modifications

Derivatives of this compound have been explored for enhanced bioactivity:

-

Acylation : The free hydroxyl group (if present) reacts with acyl chlorides to form esters .

-

Alkylation : Alkyl halides target oxygen/nitrogen nucleophiles under basic conditions .

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl 2-({4-Nitrobenzoyl}amino)terephthalate (CAS: 313524-26-4)

- Structure : Replaces the coumarin-acetamido group with a 4-nitrobenzoyl substituent.

- Molecular Weight : 358.30 g/mol (vs. estimated ~420–440 g/mol for the target compound due to the coumarin moiety).

- Functional Groups : Nitrobenzoyl (electron-withdrawing) vs. coumarin-acetamido (electron-rich, π-conjugated).

- Applications : Likely serves as an intermediate in drug synthesis, similar to other terephthalate esters. The nitro group may enhance reactivity in reduction or substitution reactions compared to the coumarin system .

Piperidinyliden-Acetamido Derivatives (Patent Compounds, 2019)

- Examples: N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide 2-(1-Methylpiperidin-4-yliden)acetamido derivatives

- Key Differences: Core Structure: Quinoline or pyrimidine instead of coumarin. Substituents: Piperidinyliden groups introduce sp²-hybridized nitrogen, altering conformational flexibility and binding affinity. Biological Relevance: Such compounds are often designed as kinase inhibitors or antimicrobial agents, suggesting the target compound’s coumarin core could similarly target proteases or oxidases .

β-Lactam Antibiotics (Pharmacopeial Forum, 2017)

- Examples: (6R,7R)-7-[(E)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido]-cephalosporanic acid derivatives

- Key Differences :

- Functional Groups : β-Lactam rings and thiazole moieties confer antibiotic activity (e.g., cephalosporins).

- Mechanism : Target bacterial cell wall synthesis, whereas coumarin derivatives often inhibit enzymes like cytochrome P450 or serine proteases.

- Solubility : Polar β-lactams exhibit higher aqueous solubility compared to aromatic ester-coumarin hybrids .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Groups | Potential Applications |

|---|---|---|---|

| Target Compound | C₂₂H₂₀N₂O₇ (est.) | Coumarin, acetamido, terephthalate ester | Enzyme inhibition, fluorescent materials |

| Dimethyl 2-({4-nitrobenzoyl}amino)terephthalate | C₁₇H₁₄N₂O₇ | Nitrobenzoyl, terephthalate ester | Synthetic intermediate, electrophilic substrates |

| Piperidinyliden-acetamido derivatives | Variable | Piperidinyliden, quinoline/pyrimidine | Kinase inhibition, antimicrobial agents |

| Cephalosporin derivatives | Variable | β-Lactam, thiazole, methoxyimino | Antibiotics |

Research Findings and Implications

- Synthetic Utility : Terephthalate esters like the target compound are often intermediates in multicomponent reactions. The coumarin-acetamido group may enhance stability in hydrophobic environments, as seen in drug-delivery systems .

- Biological Activity: Coumarins are known for anticoagulant and anti-inflammatory properties. The methyl group at position 7 could reduce metabolic degradation compared to unsubstituted coumarins .

Q & A

Q. Characterization Techniques :

- NMR Spectroscopy : Confirms regioselectivity of the acetamido linkage (e.g., ¹H-NMR for amide proton at δ 8.2–8.5 ppm) .

- HPLC : Assesses purity (>95% required for biological assays) .

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .

Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Beyond standard NMR and HPLC:

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .

- FT-IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the coumarin lactone) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, crucial for reaction condition optimization (e.g., decomposition above 200°C) .

Advanced Question: How can researchers address low yields during the coupling of the chromene acetic acid derivative with dimethyl terephthalate?

Methodological Answer:

Low yields (<40%) often stem from steric hindrance or competing side reactions. Strategies include:

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMSO) to enhance reactant solubility .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .

- Temperature Control : Maintain reactions at 0–5°C to suppress hydrolysis of active esters .

Q. Experimental Design :

- Use time-resolved fluorescence spectroscopy to study excited-state dynamics.

- Compare with computational TD-DFT calculations to validate electronic transitions .

Advanced Question: What computational tools are effective for predicting reactivity in derivatives of this compound?

Methodological Answer:

- Reaction Path Search : Apply GRRM (Global Reaction Route Mapping) software to identify energetically favorable pathways for functionalization (e.g., sulfonation or halogenation) .

- Docking Studies : Use AutoDock Vina to predict binding affinity with biological targets (e.g., COX-2 for anti-inflammatory studies) .

- QSPR Models : Correlate substituent effects with bioactivity using MOE or Schrödinger suites .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size of 1×10⁵ CFU/mL) .

- Metabolite Screening : Perform LC-MS to rule out degradation products during bioassays .

- Positive Controls : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to validate experimental conditions .

Advanced Question: What methodologies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

- Co-solvent Systems : Use PEG-400/water (70:30) to achieve >2 mg/mL solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) via emulsion-diffusion .

- Prodrug Design : Introduce phosphate esters at the phenolic oxygen to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.